molecular formula C12H17NO B1528473 (3-Benzylpyrrolidin-3-yl)methanol CAS No. 1491496-55-9

(3-Benzylpyrrolidin-3-yl)methanol

Cat. No.: B1528473
CAS No.: 1491496-55-9
M. Wt: 191.27 g/mol
InChI Key: ZDDYYFFDCHUYMD-UHFFFAOYSA-N
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Description

(3-Benzylpyrrolidin-3-yl)methanol: is a chemical compound with the molecular formula C₁₂H₁₇NO. It is a derivative of pyrrolidine, featuring a benzyl group attached to the third carbon of the pyrrolidine ring and a hydroxymethyl group attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions include maintaining an inert atmosphere, using anhydrous solvents, and controlling the temperature to prevent side reactions.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized synthetic routes that ensure high yield and purity. The process involves large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

(3-Benzylpyrrolidin-3-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove the benzyl group, yielding a simpler pyrrolidine derivative.

  • Substitution: The benzyl group can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: (3-Benzylpyrrolidin-3-yl)carboxylic acid

  • Reduction: Pyrrolidine derivatives without the benzyl group

  • Substitution: Various benzyl-substituted pyrrolidine derivatives

Scientific Research Applications

(3-Benzylpyrrolidin-3-yl)methanol: has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of central nervous system (CNS) drugs.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Benzylpyrrolidin-3-yl)methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds, while the benzyl group can engage in hydrophobic interactions, influencing the binding affinity and activity of the compound.

Comparison with Similar Compounds

(3-Benzylpyrrolidin-3-yl)methanol: is compared with other similar compounds, such as:

  • Pyrrolidine: A simpler cyclic amine without the benzyl group.

  • Benzyl alcohol: A compound with a benzyl group but lacking the pyrrolidine ring.

  • 3-Phenylpyrrolidin-3-ylmethanol: A structurally similar compound with a phenyl group instead of a benzyl group.

The uniqueness of this compound lies in its combination of the pyrrolidine ring and the benzyl group, which provides distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3-benzylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-10-12(6-7-13-9-12)8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDYYFFDCHUYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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